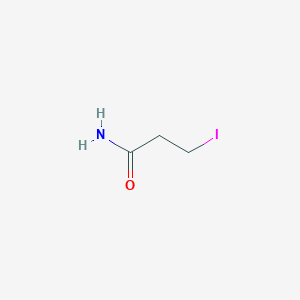

3-Iodopropanamide

Description

Structure

3D Structure

Properties

CAS No. |

21437-81-0 |

|---|---|

Molecular Formula |

C3H6INO |

Molecular Weight |

198.99 g/mol |

IUPAC Name |

3-iodopropanamide |

InChI |

InChI=1S/C3H6INO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) |

InChI Key |

WUDXYFDMZPYSAS-UHFFFAOYSA-N |

SMILES |

C(CI)C(=O)N |

Canonical SMILES |

C(CI)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Iodopropanamide: Technical Guide and Application Protocols

Topic: 3-Iodopropanamide: Technical Specifications, Synthesis, and Applications Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Proteomics Scientists

Executive Summary

3-Iodopropanamide (CAS 21437-81-0) is a beta-haloamide alkylating agent used primarily in organic synthesis and proteomics. Structurally analogous to the widely used iodoacetamide (IAA), it possesses a longer carbon chain (propyl vs. ethyl backbone), altering its steric profile and alkylation kinetics. In proteomics, it serves as a cysteine-blocking reagent that induces a mass shift of +71.0371 Da , distinct from the +57.0215 Da shift of iodoacetamide, allowing for differential labeling strategies. This guide details its physicochemical properties, synthesis pathways, and handling protocols.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 3-Iodopropanamide |

| Synonyms | 3-Iodopropionamide; 3-Iodopropanoic acid amide; |

| CAS Number | 21437-81-0 |

| Molecular Formula | C |

| Molecular Weight | 198.99 g/mol |

| SMILES | C(CI)C(=O)N |

| InChI Key | WUDXYFDMZPYSAS-UHFFFAOYSA-N |

| MDL Number | MFCD00008029 (Analogous) |

| Appearance | White to off-white crystalline solid |

Physical and Chemical Properties[1][2][3][4]

Note on Stability: As an organoiodide, 3-iodopropanamide is sensitive to light and prone to liberation of free iodine (

| Parameter | Value / Description |

| Melting Point | Estimated 80–110 °C (Based on acid analog mp 81.5°C; experimental data scarce) |

| Solubility | Soluble in DMSO, DMF, Methanol, Water (hydrolyzes slowly) |

| Reactivity | Electrophilic at C3 position; susceptible to nucleophilic attack (S |

| pKa | ~15-16 (Amide N-H); Alkyl iodide leaving group ability is high |

| Storage | -20°C, Desiccated, Protected from light |

Synthesis Pathways[6]

The synthesis of 3-iodopropanamide is typically achieved through halogen exchange (Finkelstein reaction) or hydroiodination of acrylamide.

Method A: Finkelstein Reaction (Halogen Exchange)

This is the preferred laboratory method due to milder conditions and higher purity.

-

Precursor: 3-Chloropropanamide (CAS 7355-58-0).

-

Reagent: Sodium Iodide (NaI) in Acetone.

-

Mechanism: S

2 displacement of Chloride by Iodide. -

Driving Force: Precipitation of NaCl in acetone drives the equilibrium forward.[1]

Method B: Hydroiodination of Acrylamide

Direct addition of Hydrogen Iodide (HI) to the double bond of acrylamide.

-

Reagent: Aqueous HI or generated in situ (TMS-I).

-

Selectivity: Markovnikov addition is not an issue due to the electron-withdrawing amide group directing the nucleophile to the

-position (Michael-type addition logic applied to hydrohalogenation).

Visualization: Synthesis & Reactivity Flow

Figure 1: Synthesis routes (Finkelstein vs. Hydroiodination) and downstream alkylation mechanism.

Applications in Proteomics & Drug Discovery

4.1. Differential Cysteine Alkylation

In mass spectrometry (MS)-based proteomics, cysteine residues must be alkylated to prevent disulfide bond reformation.[4] While Iodoacetamide (IAA) is standard, 3-iodopropanamide offers a unique mass tag.

-

Mechanism: The thiol group of cysteine attacks the

-carbon, displacing iodine. -

Mass Shift: The modification adds a propionamide group (

).-

Formula Added: C

H -

Monoisotopic Mass Shift: +71.0371 Da

-

-

Utility:

-

Differentiation: Use IAA (+57 Da) for one sample and 3-iodopropanamide (+71 Da) for another to distinguish samples in a single MS run (isotopic labeling alternative).

-

Acrylamide Artifact Confirmation: Since acrylamide also generates a +71 Da adduct (via Michael addition), 3-iodopropanamide can be used as a positive control to verify S-propionamido modifications.

-

4.2. Synthetic Intermediate

Used as a building block to introduce the propionamide moiety into heterocycles or to generate 3-aminopropanamide derivatives via iodine displacement by amines.

Experimental Protocol: Cysteine Alkylation

Objective: Complete alkylation of protein thiols for MS analysis.

-

Solubilization: Dissolve protein (50 µg) in denaturing buffer (6M Urea or 1% SDS, 50mM Tris-HCl, pH 8.0).

-

Reduction: Add DTT (Dithiothreitol) to a final concentration of 5-10 mM. Incubate at 37°C for 30-45 minutes.

-

Alkylation:

-

Prepare a fresh 200 mM stock of 3-iodopropanamide in 50mM Tris-HCl (pH 8.0). Note: Protect from light.

-

Add to protein solution to a final concentration of 20-40 mM (approx. 3-4x molar excess over total thiols).

-

Incubate: 30 minutes at Room Temperature in the DARK .

-

-

Quenching: Add excess DTT or Cysteine to quench unreacted iodide.

-

Processing: Proceed to trypsin digestion or desalting.

Handling, Safety, and Storage

-

Hazards: 3-Iodopropanamide is an alkylating agent . It is potentially mutagenic, toxic if swallowed, and a skin/eye irritant. It can cause irreversible sensitization.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle inside a fume hood.

-

Storage:

-

Keep container tightly closed.

-

Store at -20°C .

-

Light Sensitive: Wrap containers in aluminum foil or use amber vials.

-

-

Disposal: Dispose of as hazardous chemical waste containing organic halogens. Do not pour down the drain.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541740, 3-Iodopropanamide. Retrieved from [Link]

- Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150–5158.

- Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.

Sources

- 1. quora.com [quora.com]

- 2. The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

solubility of 3-iodopropanamide in water vs organic solvents

An In-Depth Technical Guide to the Solubility and Physicochemical Stability of 3-Iodopropanamide

Part 1: Executive Summary

3-Iodopropanamide (CAS: 21437-81-0), also known as

This guide addresses a critical operational challenge: 3-Iodopropanamide is thermodynamically soluble in water but kinetically unstable. In aqueous media, particularly at neutral or alkaline pH, it undergoes

Key Recommendations:

-

Preferred Solvent for Storage/Stock: Anhydrous DMSO or DMF (High solubility, high stability).

-

Preferred Solvent for Reactions: Acetonitrile or Ethyl Acetate (Moderate solubility, easy work-up).

-

Aqueous Handling: Use only acidified cold water (pH < 4,

) to suppress elimination.

Part 2: Physicochemical Profile & Mechanistic Basis[1][2]

To predict solubility behavior where empirical data is scarce, we analyze the molecular interactions governing solvation.

Structural Analysis

The molecule (

-

Hydrophilic Amide (

): Capable of acting as both a hydrogen bond donor (2 H) and acceptor (1 O). This drives solubility in protic solvents (Water, Alcohols). -

Lipophilic Alkyl Iodide (

): The iodine atom is large, soft, and polarizable. It increases the octanol-water partition coefficient (

Polarity & Partitioning

-

Estimated

:-

Reference: Propionamide (

) vs. Alkyl Iodide contribution (

-

-

Dipole Moment: High. The amide resonance and the

bond dipole align to create significant polarity, favoring polar aprotic solvents.

Part 3: Solubility in Organic Solvents

The solubility of 3-iodopropanamide follows the principle of "Like Dissolves Like," but with a caveat regarding the "softness" of the iodine atom.

Polar Aprotic Solvents (Excellent Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

-

Mechanism: Strong dipole-dipole interactions solvate the amide group; the organic bulk of the solvent accommodates the iodo-alkyl chain.

-

Protocol Utility: Ideal for preparing high-concentration stock solutions (>100 mg/mL) for biological assays or synthetic feedstocks.

-

Stability: High. Absence of nucleophilic water prevents hydrolysis; absence of strong base prevents elimination.

Polar Protic Solvents (Good Solubility)

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: Hydrogen bonding with the amide group drives dissolution.

-

Solubility Ranking: Methanol > Ethanol > Isopropanol.

-

Risk: Nucleophilic attack by the solvent (solvolysis) is possible upon heating, potentially forming ether by-products (

), though this is slower than hydrolysis.

Moderately Polar Solvents (Moderate Solubility)

Solvents: Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (MeCN).

-

Mechanism: These solvents interact well with the polarizable iodine atom and the dipole of the amide.

-

Protocol Utility: Ethyl Acetate is the preferred solvent for extraction and purification. It dissolves the compound sufficiently for transfer but allows for precipitation upon addition of non-polar anti-solvents (e.g., Hexanes).

Non-Polar Solvents (Poor Solubility)

Solvents: Diethyl Ether, Hexanes, Toluene, Cyclohexane.

-

Mechanism: The strong crystal lattice energy of the amide H-bond network resists disruption by weak Van der Waals forces.

-

Protocol Utility: Used as anti-solvents to crash out the product during recrystallization.

Table 1: Estimated Solubility Profile at

| Solvent Class | Representative Solvent | Estimated Solubility | Primary Interaction | Operational Note |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Dipole-Dipole | Best for Stock Solutions |

| Polar Protic | Methanol | High (>50 mg/mL) | H-Bonding | Good for transfers; watch for solvolysis |

| Chlorinated | Dichloromethane (DCM) | Moderate (~20-50 mg/mL) | Dispersion/Dipole | Good for extraction from water |

| Ester | Ethyl Acetate | Moderate (~10-30 mg/mL) | Dipole-Dipole | Best for Recrystallization |

| Hydrocarbon | Hexanes | Insoluble (<1 mg/mL) | Induced Dipole | Use as Anti-solvent |

Part 4: Solubility in Water – The Stability Paradox

While 3-iodopropanamide is soluble in water (estimated >50 mg/mL), water is a "hostile" solvent for this compound due to chemical reactivity.

The Elimination Mechanism

In aqueous solution, the amide is in equilibrium with its elimination product, acrylamide. This reaction is pH-dependent.[1][2]

-

Acidic pH (< 4): The leaving group ability of Iodine is suppressed by the lack of a base to deprotonate the

-carbon. Stable. -

Neutral/Basic pH (> 7): Hydroxide ions (

) or even water act as a base, abstracting a proton from the

Reaction:

Hydrolysis Risk

Prolonged exposure to water, especially with heat, can also hydrolyze the amide bond, yielding 3-iodopropanoic acid and ammonia.

Aqueous Protocol

If aqueous solubility is required (e.g., for biological dosing):

-

Prepare a fresh stock in DMSO.

-

Dilute into an aqueous buffer immediately prior to use.

-

Ensure buffer pH is slightly acidic (pH 5.0–6.0) to maximize stability.

Part 5: Visualization of Solubility & Reactivity

The following diagram illustrates the decision matrix for solvent selection, highlighting the critical pathway between dissolution and degradation.

Caption: Solubility workflow showing the stability divergence in aqueous media vs. organic solvents.

Part 6: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this method for organic solvents only. Do not use for water due to reaction risks.

-

Preparation: Weigh 100 mg of 3-iodopropanamide into a 2 mL HPLC vial.

-

Addition: Add solvent (e.g., Ethyl Acetate) in 100

L increments at -

Equilibration: Vortex for 1 minute after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

.

Protocol: Purification via Recrystallization

Standard method to remove Iodine impurities or hydrolyzed by-products.

-

Dissolution: Dissolve crude 3-iodopropanamide in a minimum volume of warm Ethyl Acetate (

). -

Filtration: Filter while hot to remove insoluble salts (if any).

-

Precipitation: Slowly add Hexanes (or n-Heptane) dropwise until persistent turbidity is observed.

-

Cooling: Allow the mixture to cool slowly to room temperature, then to

. -

Collection: Filter the white crystalline solid and wash with cold Hexanes. Dry under vacuum (do not heat >

).

Part 7: References

-

PubChem. (n.d.). 3-Iodopropanamide | C3H6INO.[3] National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

Granvogl, M., et al. (2004).[4] Quantitation of 3-aminopropionamide in potatoes—a minor but potent precursor in acrylamide formation. Journal of Agricultural and Food Chemistry. (Contextualizing the

-elimination mechanism of 3-substituted propanamides). -

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source for

-elimination mechanisms of alkyl halides). -

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility principles).

Sources

Advanced Cysteine Alkylation: The 3-Iodopropanamide System

This guide provides an in-depth technical analysis of cysteine alkylation using 3-iodopropanamide , a specialized reagent that offers distinct mechanistic advantages and mass spectrometric signatures compared to standard alkylating agents like iodoacetamide (IAA) or acrylamide.

Technical Guide & Protocol

Executive Summary

3-iodopropanamide (3-IPA) is a cysteine-selective alkylating agent utilized in proteomics and bioconjugation to irreversibly cap thiol residues. Unlike the more common iodoacetamide (IAA), which adds a carbamidomethyl group (+57.02 Da), 3-iodopropanamide introduces a propionamide group (+71.04 Da).

While this adduct is chemically identical to that formed by acrylamide, 3-iodopropanamide operates via a nucleophilic substitution (

Mechanistic Principles

The Reaction Pathway ( )

The alkylation of cysteine by 3-iodopropanamide proceeds through a bimolecular nucleophilic substitution (

-

Thiol Activation: The cysteine thiol group (

, -

Nucleophilic Attack: The thiolate anion attacks the

-carbon of 3-iodopropanamide. -

Transition State: A pentacoordinate transition state forms where the C-S bond begins to form as the C-I bond weakens.

-

Leaving Group Departure: Iodide (

), being an excellent leaving group due to its large atomic radius and polarizability, is displaced. -

Product Formation: The result is the stable thioether: S-(3-amino-3-oxopropyl)cysteine .

Chemical Equation:

Selectivity and Kinetics

-

Hard/Soft Acid-Base Theory (HSAB): The carbon attached to the iodine is a "soft" electrophile, pairing ideally with the "soft" thiolate nucleophile.

-

Leaving Group Efficiency: Iodine is a superior leaving group compared to chlorine or bromine (used in 3-chloropropanamide), resulting in faster reaction kinetics at neutral pH.

-

Comparison to Acrylamide: Acrylamide forms the same product via Michael addition. However, Michael additions can be slower and may require higher concentrations. 3-IPA provides a "direct" route to the propionamide adduct.

Visualization of Mechanism & Workflow

Diagram 1: Reaction Mechanism & Comparative Pathways

This diagram illustrates the

Caption: SN2 mechanism of 3-iodopropanamide alkylation yielding the +71 Da propionamide adduct.

Experimental Protocol

Reagent Preparation

-

Stock Solution: Prepare a 200 mM stock of 3-iodopropanamide in water or 50 mM Ammonium Bicarbonate.

-

Note: The reagent is light-sensitive. Prepare immediately before use or store frozen in amber tubes.

-

-

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl (pH 8.0). Avoid buffers with free amines if high concentrations are used, though 3-IPA is less reactive toward amines than NHS-esters.

Step-by-Step Alkylation Workflow

| Step | Action | Critical Parameter | Mechanism/Reasoning |

| 1. Reduction | Add DTT (5 mM) or TCEP (5 mM) to protein solution. Incubate 30 min @ 56°C (DTT) or RT (TCEP). | Break disulfides. | Exposes cysteines as free thiols (-SH). |

| 2. Cooling | Cool sample to Room Temperature (RT). | Prevent degradation. | High temp accelerates non-specific alkylation. |

| 3. Alkylation | Add 3-iodopropanamide to a final conc. of 10–20 mM (2-4x molar excess over total thiols). | Dark incubation. | Iodine-carbon bonds are photolabile; light can generate radicals causing off-target damage. |

| 4. Incubation | Incubate for 20–30 minutes at RT in the dark. | Time control. | Sufficient time for SN2 reaction without over-alkylating Lys/His. |

| 5. Quenching | Add excess DTT (e.g., 10-20 mM) or acidify to pH < 4. | Stop reaction. | Scavenges remaining alkylating agent to prevent reaction during digestion. |

Data Analysis (Mass Spectrometry)

When searching MS/MS data, ensure the Variable (or Fixed) Modification is set correctly:

-

Modification Name: Propionamide (C)

-

Composition:

-

Monoisotopic Mass Shift: +71.037114 Da

-

UNIMOD Accession: #58 (Propionamide)

Comparative Analysis: 3-IPA vs. Standard Reagents

| Feature | Iodoacetamide (IAA) | 3-Iodopropanamide (3-IPA) | Acrylamide |

| Mechanism | SN2 | SN2 | Michael Addition |

| Adduct | Carbamidomethyl ( | Propionamide ( | Propionamide ( |

| Mass Shift | +57.02 Da | +71.04 Da | +71.04 Da |

| Kinetics | Fast | Fast | Slower (pH dependent) |

| Selectivity | High for Cys | High for Cys | High for Cys (but reacts with N-term at high pH) |

| Use Case | Standard proteomics | Differentiating Cys; Linker synthesis | Gel-based proteomics; S-pyridylethylation alternative |

Diagram 2: Decision Matrix for Reagent Selection

Caption: Workflow for selecting 3-iodopropanamide over IAA or Acrylamide.

Troubleshooting & Quality Control

Over-Alkylation

Symptom: Identification of peptides with +71 Da modifications on Lysine (K), Histidine (H), or N-termini. Cause: pH > 8.5 or excessive incubation time. Solution:

-

Strictly maintain pH at 8.0. At this pH, Lysine (

-amino, -

Reduce reagent excess to 2-3 fold over total thiols.

Incomplete Alkylation

Symptom: Presence of unmodified cysteines or disulfide-linked peptides in MS data. Cause: Reagent hydrolysis or oxidation; insufficient reduction. Solution:

-

Ensure 3-iodopropanamide is fresh. Iodides can degrade to release free iodine (

), which oxidizes thiols back to disulfides instead of alkylating them. -

Verify reduction step (DTT/TCEP) was effective before adding alkylating agent.

References

-

Nielsen, M. L., et al. (2008). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics. Link

-

Sechi, S., & Chait, B. T. (1998). "Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification." Analytical Chemistry. Link

-

Herbert, B., et al. (2001). "Reduction and alkylation of proteins in preparation for two-dimensional map analysis: Why, when, and how?" Electrophoresis. Link

-

Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. Link

Technical Whitepaper: Safe Handling and Stewardship of 3-Iodopropanamide

Executive Summary

3-Iodopropanamide (CAS: 21437-81-0) is a specialized alkylating agent used in organic synthesis and protein modification. While often overshadowed by its

This guide moves beyond generic Safety Data Sheet (SDS) boilerplate to provide a mechanism-based handling strategy. It integrates physicochemical stability data with field-proven containment protocols to ensure personnel safety and experimental integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical nature of 3-iodopropanamide is the first line of defense. Its instability drives both its reactivity and its risk.

| Property | Data | Technical Implication |

| CAS Number | 21437-81-0 | Unique identifier for inventory tracking.[1] |

| Formula | Molecular Weight: 198.99 g/mol .[1] | |

| Structure | ||

| Physical State | Solid (Crystalline powder) | Risk of dust inhalation; requires anti-static weighing. |

| Solubility | Soluble in DMSO, DMF, MeOH | High skin permeability in solution (vehicle effect). |

| Stability | Light & Heat Sensitive | Photolytic cleavage of C-I bond releases |

| Reactivity | Electrophilic | Reacts with thiols (cysteine), amines, and DNA. |

Part 2: Hazard Characterization (The "Why")

To safely handle 3-iodopropanamide, one must understand the mechanism of its toxicity. It is not merely "toxic"; it is a molecular saboteur acting through two distinct pathways.

Direct Alkylation (Primary Hazard)

As a haloalkane, the carbon attached to the iodine is electron-deficient. It undergoes

-

Consequence: DNA damage (genotoxicity), protein haptenization (skin sensitization), and cell death.

-

GHS Classification: Acute Tox. 3 (Oral), Skin Sens. 1, Carcinogen Suspected (Class 2).

The "Hidden" Hazard: -Elimination

Unlike iodoacetamide (

-

Mechanism: Base-catalyzed

elimination. -

Result: Formation of Acrylamide (

). -

Risk: Acrylamide is a volatile neurotoxin and a Group 2A carcinogen. Improper disposal (e.g., mixing with basic waste) can inadvertently generate this secondary toxin.

Visualization: The Dual Toxicity Pathway

The following diagram illustrates the divergent reactivity of 3-iodopropanamide depending on environmental pH.

Figure 1: Reaction pathways showing direct alkylation vs. base-catalyzed conversion to neurotoxic acrylamide.

Part 3: Engineering Controls & PPE[4]

Standard "lab safety" is insufficient. The potential for sensitization and neurotoxicity demands a higher containment level (Control Band 3).

Engineering Controls

-

Primary Containment: All weighing and open-vessel handling must occur inside a certified chemical fume hood .

-

Static Control: Use an ionizing fan or anti-static gun during weighing. Dry powders are prone to static dispersal, increasing inhalation risk.

-

Surface Protection: Use disposable absorbent bench liners (plastic-backed) to prevent surface contamination.

Personal Protective Equipment (PPE)

-

Gloves (Critical):

-

Recommendation:Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Haloalkanes can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination.

-

-

Respiratory: If weighing outside a hood is unavoidable (strongly discouraged), a P100 particulate respirator with an organic vapor cartridge is required.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.

Part 4: Operational Protocols

A. Storage & Stability[3][4][5][6][7]

-

Temperature: Store at -20°C . The C-I bond is labile; heat accelerates iodine liberation.

-

Light: Store in amber vials or wrap containers in aluminum foil.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation.

B. Solubilization & Handling[4][5]

-

Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent.

-

Warning: DMSO enhances skin penetration. A drop of DMSO solution containing 3-iodopropanamide will carry the toxin through the skin barrier in seconds.

-

-

Technique: Use positive-displacement pipettes for solutions to prevent dripping (high vapor pressure/low surface tension issues with organic solvents).

C. Decontamination & Quenching (The Self-Validating System)

Do not simply wash spills with water. You must chemically deactivate the electrophile.

The "Thiol-Scavenger" Protocol:

-

Preparation: Prepare a Quenching Solution comprising 10% Sodium Thiosulfate (

) or 1M Cysteine in water. -

Mechanism: The thiosulfate anion is a potent nucleophile that rapidly displaces the iodide, forming a non-toxic, water-soluble Bunte salt.

-

Validation:

-

Visual Check: If the spill is yellow (indicating free iodine), the thiosulfate will turn it colorless instantly (

). -

Process: Cover the spill with Quenching Solution. Allow to sit for 15 minutes. Wipe up with absorbent pads.

-

Part 5: Emergency Response

| Scenario | Immediate Action | Medical Follow-up |

| Skin Contact | 1. Strip contaminated gloves/clothing immediately.[2][3][4][5] 2. Wash with soap and water for 15 mins.[4] 3. Do NOT use ethanol (enhances absorption). | Monitor for sensitization (rash) and systemic toxicity. |

| Eye Contact | 1. Flush with water for 15 mins (hold eyelids open).[4][5] | Ophthalmology consult required (corneal damage risk). |

| Inhalation | 1. Move to fresh air. 2. If breathing is difficult, administer oxygen. | Monitor for pulmonary edema (delayed onset). |

| Spill (Powder) | 1. Evacuate area.[2][4][6] 2. Don full PPE.[7][8][9][6] 3. Cover with wet paper towels (to prevent dust) then apply Quenching Solution. | Report to EHS. |

Part 6: Waste Disposal

Strict Segregation Rule: Never mix 3-iodopropanamide waste with strong bases (e.g., NaOH, KOH, amine waste).

-

Reason: As detailed in Part 2, basic conditions convert this compound into acrylamide.

Disposal Stream:

-

Quench First: Treat waste solutions with excess sodium thiosulfate before disposal if permitted by local regulations.

-

Categorization: Dispose of as "Halogenated Organic Waste" .

-

Labeling: Label clearly as "Contains Alkylating Agent" and "Potential Acrylamide Precursor."

Part 7: Workflow Visualization

The following diagram outlines the "Safe Path" for handling 3-iodopropanamide, from storage to disposal.

Figure 2: Operational workflow emphasizing the critical control points: pH management and quenching.

References

-

PubChem. (2023). 3-Iodopropanamide - Compound Summary (CID 541740). National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: 3-iodopropan-1-amine hydroiodide (Analogue Data). [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

-

Friedman, M. (2003). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry. (Mechanistic reference for beta-elimination risks). [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for Thiosulfate Quenching Protocols). [Link]

Sources

- 1. 3-Iodopropanamide | C3H6INO | CID 541740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chem-space.com [chem-space.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.be [fishersci.be]

- 6. echemi.com [echemi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

The Aqueous Stability Profile of 3-Iodopropanamide: Mechanistic Insights and Practical Protocols for Bioconjugation

Executive Summary

In the realm of chemical biology, proteomics, and radiopharmaceutical development, alkylating agents are indispensable tools for mapping protein structures and conjugating functional moieties. While iodoacetamide (IAA) remains the ubiquitous standard for cysteine alkylation, its propensity for off-target reactions and over-alkylation has driven the search for alternative chemotypes. 3-Iodopropanamide (3-IPA) , a homologous

This technical guide provides an in-depth analysis of the aqueous stability of 3-IPA, detailing its degradation mechanisms, comparative advantages over traditional

Structural Dynamics: The vs. Haloamide Effect

To understand the stability of 3-iodopropanamide (

In iodoacetamide (

In contrast, 3-IPA is a

-

Elevated Activation Energy: The

transition state is less stabilized, reducing the rate of spontaneous nucleophilic attack by -

Enhanced Aqueous Half-Life: 3-IPA exhibits a markedly longer half-life in aqueous buffers compared to IAA, allowing for longer incubation times without significant reagent depletion.

-

Altered Selectivity: The reduced electrophilicity translates to higher selectivity for highly nucleophilic thiolates (cysteine) over primary amines (lysine, N-termini), mitigating the over-alkylation artifacts commonly observed with IAA[2][3].

Mechanisms of Aqueous Degradation

Despite its enhanced stability, 3-IPA is not inert in aqueous solution. As a Senior Application Scientist, I emphasize that treating any halo-alkyl reagent as "stable" without controlling the microenvironment leads to irreproducible data. The degradation of 3-IPA proceeds via three primary pathways:

Nucleophilic Substitution (Dehalogenation)

At physiological pH (7.4), the dominant degradation pathway is the slow

Base-Catalyzed Amide Hydrolysis

In highly alkaline environments, the primary amide group becomes susceptible to hydrolysis, converting 3-IPA into 3-iodopropanoic acid and releasing ammonia. This secondary pathway alters the charge state of the reagent (from neutral to anionic), which can drastically shift its cell permeability and protein-binding kinetics.

Photolytic Cleavage

Like all alkyl iodides, the C-I bond in 3-IPA is photolabile. Exposure to ambient ultraviolet or visible light induces homolytic cleavage, generating highly reactive carbon radicals and releasing free iodine (

Primary degradation pathways of 3-iodopropanamide in aqueous environments.

Quantitative Stability and Physicochemical Profiling

The physical properties and degradation kinetics dictate how 3-IPA must be handled at the bench. The extra carbon chain has been successfully utilized in derivatives like N-(1-pyrene)-3-iodopropionamide (PIPA) to probe actin polymerization, demonstrating its viability in complex aqueous biological systems[4][5]. Furthermore, radioiodinated 3-iodopropionamide derivatives have been explored as SPECT imaging agents for EGFR-positive tumors, where in vivo stability is a critical pharmacokinetic parameter[6][7].

Table 1: Physicochemical Comparison

| Parameter | Iodoacetamide (IAA) | 3-Iodopropanamide (3-IPA) |

| Molecular Formula | ||

| Molecular Weight | 184.96 g/mol | 198.99 g/mol [1] |

| Electrophilic Center | ||

| Aqueous Solubility | High | Moderate to High |

| Off-Target Reactivity | High (N-term, Lys, Met)[2] | Low to Moderate |

Table 2: Representative Aqueous Stability Profile of 3-IPA (Dark Conditions)

Note: Half-life (

| Buffer Condition | pH Level | Estimated | Primary Degradation Risk |

| 50 mM Ammonium Bicarbonate | pH 7.4 | > 48 hours | Slow hydrolysis ( |

| 50 mM Tris-HCl | pH 8.0 | ~ 24 hours | Mild |

| 50 mM Sodium Borate | pH 9.0 | < 6 hours | Rapid |

Causality Insight: Why does Tris buffer at pH 8.0 reduce the half-life compared to Ammonium Bicarbonate? Beyond the pH shift, Tris contains a primary amine. While 3-IPA is less reactive toward amines than IAA, prolonged incubation in high-concentration amine buffers will lead to slow, cumulative off-target alkylation of the buffer itself, depleting the reagent.

Self-Validating Experimental Protocols

To harness the stability profile of 3-IPA effectively, workflows must be designed to prevent photolysis and minimize base-catalyzed degradation. The following protocol is optimized for the alkylation of reduced protein cysteines prior to LC-MS/MS analysis.

Protocol: Precision Cysteine Alkylation using 3-IPA

Materials Required:

-

Buffer: 50 mM Ammonium Bicarbonate (pH 7.8). Avoid primary amine buffers (e.g., Tris) if long incubations are required.

-

Reducing Agent: 500 mM Dithiothreitol (DTT) or TCEP in MS-grade water.

-

Alkylating Agent: 3-Iodopropanamide (Solid, stored at -20°C in a desiccator).

Step-by-Step Methodology:

-

Protein Reduction:

-

Denature the protein sample (e.g., 1 mg/mL) in 50 mM Ammonium Bicarbonate.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to fully reduce disulfide bonds.

-

Causality: Complete reduction is required because 3-IPA cannot react with oxidized cystines.

-

-

Reagent Preparation (Critical Step):

-

Immediately before use, dissolve 3-IPA in LC-MS grade water (or 10% acetonitrile if solubility is limited) to create a 200 mM stock.

-

Protect from light using amber tubes or aluminum foil. 3-IPA degrades rapidly into

upon UV exposure.

-

-

Alkylation Reaction:

-

Cool the reduced protein sample to room temperature (25°C).

-

Add the 3-IPA stock to achieve a final concentration of 30 mM (a 3-fold molar excess over DTT).

-

Incubate the mixture in the dark at 25°C for 45 to 60 minutes.

-

Causality: Because 3-IPA is slightly less reactive than IAA, a slightly longer incubation (45-60 mins vs. 20-30 mins) ensures quantitative alkylation without triggering the N-terminal over-alkylation seen with IAA.

-

-

Reaction Quenching (Self-Validation):

-

Add an excess of DTT (e.g., final concentration 40 mM) and incubate for 15 minutes.

-

Causality: Unreacted 3-IPA will alkylate the exogenous DTT, completely neutralizing the reagent. This prevents artifactual alkylation during subsequent enzymatic digestion steps.

-

Standardized workflow for protein cysteine alkylation using 3-iodopropanamide.

Conclusion

3-Iodopropanamide represents a structurally elegant evolution of standard alkylating agents. By leveraging the thermodynamic stability provided by a single

References

-

3-Iodopropanamide | C3H6INO | CID 541740 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

Radioiodination of new EGFR inhibitors as potential SPECT agents for molecular imaging of breast cancer. ResearchGate. Available at:[Link]

-

Local environmental change from the G- to F-form of the actin molecule detected on anisotropy decay measurement. PubMed (NIH). Available at:[Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC (NIH). Available at:[Link]

-

Step away from the iodoacetamide. Matrix Science. Available at:[Link]

Sources

- 1. 3-Iodopropanamide | C3H6INO | CID 541740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Step away from the iodoacetamide [matrixscience.com]

- 4. Local environmental change from the G- to F-form of the actin molecule detected on anisotropy decay measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Journal of Biochemistry [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Radioiodination of new EGFR inhibitors as potential SPECT agents for molecular imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 3-iodopropanamide and iodoacetamide structures

The following technical guide provides an in-depth structural and functional comparison of 3-iodopropanamide (3-IPA) and iodoacetamide (IAA) .

Content Type: Technical Guide | Context: Proteomics & Medicinal Chemistry

Executive Summary

In biochemical research and drug development, the precise modification of cysteine residues is a cornerstone of both proteomic analysis and covalent inhibitor design.[1] While Iodoacetamide (IAA) is the industry standard for cysteine capping due to its rapid kinetics and well-defined mass shift, 3-iodopropanamide (3-IPA) represents a structural homolog with distinct electrophilic properties.

The core difference lies in the carbon linker length: IAA possesses a 2-carbon (acetamido) skeleton, whereas 3-IPA possesses a 3-carbon (propanamido) skeleton. This single methylene (

Structural & Mechanistic Divergence

Chemical Architecture

The reactivity of alkyl halides is governed by the electronic environment of the carbon-halogen bond.

-

Iodoacetamide (IAA): An

-haloamide. The iodine is attached to the -

3-Iodopropanamide (3-IPA): A

-haloamide. The iodine is attached to the

| Feature | Iodoacetamide (IAA) | 3-Iodopropanamide (3-IPA) |

| Formula | ||

| MW | 184.96 Da | 198.99 Da |

| Iodine Position | ||

| Electrophilicity | High (Activated by Carbonyl) | Moderate (Inductive effect decays) |

| Adduct Mass Shift | +57.0215 Da (Carbamidomethyl) | +71.0371 Da (Propionamidomethyl) |

Reaction Mechanisms

The structural difference dictates the pathway of cysteine alkylation.

Mechanism A: Direct

Displacement (IAA Dominant)

IAA undergoes a rapid biomolecular nucleophilic substitution (

-

Rate: Fast.

-

Outcome: Irreversible formation of a thioether.[2]

Mechanism B:

vs. Elimination-Addition (3-IPA Complexities)

3-IPA is less reactive in direct

-

Direct

: Possible but significantly slower than IAA. -

Elimination-Addition: Under basic conditions (pH > 8.0), 3-IPA can undergo E2 elimination to form Acrylamide (

), releasing HI. The resulting acrylamide then reacts with cysteine via a Michael Addition .-

Note: Both pathways result in the same final adduct structure (S-propanamide), but the kinetics and pH dependence differ drastically.

-

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for cysteine modification.

Figure 1: Mechanistic divergence between IAA (direct SN2) and 3-IPA (SN2 or Elimination-Addition).

Proteomic Applications & Mass Spectrometry

In mass spectrometry (MS)-based proteomics, distinguishing between these two modifications is critical for accurate peptide identification.

Mass Shift Analysis

When searching MS data, the specific alkylating agent must be defined as a "Fixed Modification."

-

If using IAA: Set modification to Carbamidomethyl (C) .

-

If using 3-IPA: Set modification to Propionamide (C) .

Critical Warning: If you treat a sample with 3-IPA but search for Carbamidomethylation (+57), you will fail to identify cysteine-containing peptides due to the mass discrepancy of exactly 14.01565 Da (

Specificity and Off-Target Effects

-

IAA (Standard): While highly efficient, IAA can lead to "over-alkylation" if left too long or at high pH. Common artifacts include alkylation of the N-terminus, Lysine (

-amino), and Histidine residues. -

3-IPA (Alternative): Due to its lower electrophilicity at the

-carbon, 3-IPA is generally more selective for the highly nucleophilic thiolate anion (

Experimental Protocols

Below are the comparative workflows. The 3-IPA protocol requires adjustment for its slower kinetics.

Reagent Preparation

-

Stock Solution: Prepare both reagents fresh in HPLC-grade water or 50 mM Ammonium Bicarbonate.

-

Light Sensitivity: Both are light-sensitive (iodine bond labile). Always perform reactions in the dark.

Comparative Workflow

| Step | Standard IAA Protocol | Modified 3-IPA Protocol |

| 1. Reduction | 5 mM DTT or TCEP, 30 min @ 56°C (or 60 min @ RT). | Same. |

| 2. Alkylation | Add IAA to 15 mM final conc. | Add 3-IPA to 30-50 mM final conc. |

| 3. Incubation | 20-30 minutes in Dark @ RT. | 45-60 minutes in Dark @ RT (or 37°C). |

| 4. Quenching | Add excess DTT or acidify. | Add excess DTT or acidify. |

| 5. Cleanup | Desalting (C18) or Acetone precip. | Desalting (C18) or Acetone precip. |

Rationale for 3-IPA Adjustments:

Since 3-IPA lacks the

Workflow Diagram

Figure 2: Decision tree for alkylation reagent selection and downstream processing.

Safety & Stability (E-E-A-T)

Stability Profile

-

Hydrolysis: Both reagents hydrolyze in water over time, releasing HI and the corresponding hydroxy-amide. IAA hydrolyzes faster. Solutions should be used immediately.

-

Iodine Release: Yellowing of the solution indicates free iodine (

), which is an oxidant and can oxidize Methionine to Methionine Sulfoxide (+16 Da). Discard yellow solutions immediately.

Toxicity

Both compounds are potent alkylating agents and potential carcinogens.

-

HSE Guideline: Handle in a fume hood.

-

Neutralization: Excess reagent can be neutralized with a stoichiometric excess of L-Cysteine or mercaptoethanol before disposal.

References

-

PubChem. "3-Iodopropanamide | C3H6INO".[3] National Library of Medicine. [Link]

-

Matrix Science. "Step away from the iodoacetamide". Mascot Server Blog. [Link]

-

ResearchGate. "Evaluation and optimization of reduction and alkylation methods". Journal of Proteomics. [Link]

Sources

Introduction: The Foundational Role of Thiol Alkylation

An In-Depth Technical Guide to the Basic Reactivity of 3-Iodopropanamide with Thiol Groups

In the landscape of bioconjugation, proteomics, and drug development, the ability to selectively and stably modify proteins is paramount. Among the functional groups available on amino acid residues, the thiol (or sulfhydryl) group of cysteine stands out due to its potent nucleophilicity, making it a prime target for chemical modification.[1][2] 3-Iodopropanamide, a member of the haloacetamide class of reagents, is a cornerstone tool for this purpose. Its reaction with thiol groups provides a stable, covalent linkage, effectively "capping" the cysteine residue.[3] This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the core reactivity of 3-iodopropanamide with thiols, delving into the underlying mechanism, critical reaction parameters, and practical applications that are foundational to modern proteomics and bioconjugate chemistry.[4][5][6]

Part 1: The Core Reaction - A Mechanistic and Kinetic Overview

The utility of 3-iodopropanamide is rooted in its straightforward and predictable reaction with the thiol group of a cysteine residue. This reaction is fundamental to many experimental workflows where preventing disulfide bond formation is essential for accurate analysis.[3][7]

The S_N2 Reaction Mechanism

The chemical modification of a thiol group by 3-iodopropanamide proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[7][8] The process is initiated by the deprotonation of the cysteine's thiol group (R-SH) to its more reactive conjugate base, the thiolate anion (R-S⁻). This thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom of 3-iodopropanamide that is bonded to the iodine atom.[9] Iodine, being an excellent leaving group, is displaced, resulting in the formation of a highly stable thioether bond.[1][9] This covalent modification is effectively irreversible under typical biological conditions.

Step-by-Step Methodology

-

Protein Solubilization and Denaturation:

-

Dissolve the protein sample in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0) to ensure all cysteine residues are accessible.

-

-

Reduction of Disulfide Bonds:

-

Add a fresh solution of a reducing agent. For example, add Dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate the sample at 37°C or 56°C for 1 hour. This step cleaves the disulfide bonds to yield free thiol groups. [7]

-

-

Alkylation of Thiol Groups:

-

Cool the sample to room temperature.

-

Prepare a fresh stock solution of 3-iodopropanamide (e.g., 500 mM in buffer). Iodoacetamide solutions are light-sensitive and should be prepared immediately before use. * Add the 3-iodopropanamide solution to the protein sample to a final concentration of 20-50 mM (a molar excess over the reducing agent).

-

Incubate the reaction in the dark at room temperature for 30-60 minutes. This step covalently modifies the free thiols, preventing them from re-oxidizing.

-

-

Quenching the Reaction:

-

To stop the alkylation and consume any excess 3-iodopropanamide, add a thiol-containing scavenger. For example, add DTT to an additional final concentration of 20 mM or β-mercaptoethanol. [8] * Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

Remove the denaturant, excess reducing agent, and alkylating agent. This can be achieved through various methods depending on the downstream application, such as:

-

Dialysis against a suitable buffer.

-

Acetone or TCA precipitation of the protein.

-

Size-exclusion chromatography or desalting columns.

-

-

The resulting protein sample, with its cysteine residues stably carbamidomethylated, is now ready for enzymatic digestion and mass spectrometry analysis or other downstream applications.

Conclusion

The reaction of 3-iodopropanamide with thiol groups is a robust and fundamental technique in protein chemistry. Its efficacy is governed by the principles of S_N2 chemistry, with reaction parameters such as pH, temperature, and reagent concentration playing critical roles in determining the rate and specificity of the modification. By understanding and controlling these factors, researchers can effectively leverage this reaction for a wide array of applications, from ensuring the fidelity of proteomic analyses to the specific labeling of proteins for functional studies. This makes 3-iodopropanamide an indispensable reagent in the toolkit of biochemists, molecular biologists, and drug development professionals.

References

-

Gori, A., et al. (2013). Profiling Thiol Metabolites and Quantification of Cellular Glutathione Using FT-ICR-MS Spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Curtis, S. K., & Cowden, R. R. (1980). New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore. Histochemistry. Available at: [Link]

-

Poole, L. B., & Karplus, P. A. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. FEBS Journal. Available at: [Link]

-

Görg, A., et al. (2002). About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Proteomics. Available at: [Link]

-

Bernardes, G. J. L., et al. (2015). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's Research Portal. Available at: [Link]

-

Hansen, J. M., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. Available at: [Link]

-

Hansen, J. M., & Harris, C. (2009). Methods for the determination and quantification of the reactive thiol proteome. Society for Redox Biology and Medicine. Available at: [Link]

-

Johnson, B. T., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. Available at: [Link]

-

G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Available at: [Link]

-

Guo, T., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics. Available at: [Link]

-

Ashenhurst, J. (2021). Reactions of Thiols. Chemistry Steps. Available at: [Link]

-

Rhee, S. G., & Chang, T. S. (2012). Thiol Reactive Probes and Chemosensors. Sensors. Available at: [Link]

-

Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society. Available at: [Link]

-

Delamarche, E., et al. (2003). Chemoselective reactions of the thiol group and its applications for attaching proteins to chemically modified surfaces containing an iodoacetamide or maleimide functions. Langmuir. Available at: [Link]

-

Parkes, C., & Gagnon, J. (1984). The reaction of iodine and thiol-blocking reagents with human complement components C2 and factor B. Biochemical Journal. Available at: [Link]

-

Wikipedia. (n.d.). Thiol. Wikipedia. Available at: [Link]

-

Pace, N. J., & Weerapana, E. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Chemical Biology. Available at: [Link]

-

Pradhan, R. (2023). Proteomics in Drug Discovery and Development: Targeting the Proteome. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

-

Okoh, M. P., et al. (2018). Reaction Kinetics of Cyanogen Iodide with Biological Thiols. Electronic Theses and Dissertations. Available at: [Link]

-

Olink. (n.d.). Proteomics in drug development. Olink. Available at: [Link]

-

MetwareBio. (2022). Using Proteomics to Improve the Drug Development Process. MetwareBio. Available at: [Link]

-

ResearchGate. (n.d.). Time course of the oxidation of thiols by 3 O 2 catalyzed by 1. ResearchGate. Available at: [Link]

-

Carroll, K. S., et al. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Journal. Available at: [Link]

-

Houk, K. N., et al. (2007). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Reaction development. a) Diverse amino compounds 3 a–3 i were used in... ResearchGate. Available at: [Link]

-

Amoresano, A., et al. (2010). The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. The Open Proteomics Journal. Available at: [Link]

-

Spaks, A., et al. (2023). The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms. International Journal of Molecular Sciences. Available at: [Link]

-

Granvogl, M., et al. (2006). Formation of 3-aminopropionamide (3-APA) from the Strecker reaction of asparagine and subsequent deamination to acrylamide. ResearchGate. Available at: [Link]

-

Anson, M. L. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. The Journal of General Physiology. Available at: [Link]

-

Technology Networks. (2025). Applications of Proteomics in Drug Discovery. Technology Networks. Available at: [Link]

Sources

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Proteomics in drug development — Olink® [olink.com]

- 5. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Storage Conditions & Shelf Life of 3-Iodopropanamide

This technical guide details the storage, stability, and handling protocols for 3-iodopropanamide (CAS: 21437-81-0). It is designed for researchers requiring high-fidelity preservation of this alkylating reagent.

Executive Summary

3-Iodopropanamide is a reactive alkylating agent used primarily in cysteine modification and fragment-based drug discovery. Its stability is compromised by three primary vectors: photolytic cleavage of the C-I bond, hydrolytic degradation of the amide, and a specific

-

Optimal Storage:

(or below), protected from light, under inert atmosphere (Argon/Nitrogen). -

Shelf Life (Solid): 24 months under optimal conditions.

-

Shelf Life (Solution):

hours. Prepare immediately before use. -

Critical Risk: Spontaneous elimination to acrylamide upon improper storage or heating.

Physicochemical Profile & Reactivity

Understanding the molecular vulnerabilities of 3-iodopropanamide is essential for interpreting its degradation.

| Property | Description |

| CAS Number | 21437-81-0 |

| Molecular Formula | |

| Molecular Weight | 198.99 g/mol |

| Physical State | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol.[1] Limited/Unstable in Water. |

| Reactivity Class | Alkylating Agent (Electrophile); Michael Acceptor Precursor |

Mechanistic Vulnerabilities

The compound possesses a "perfect storm" of reactive motifs:

-

Leaving Group Labillity: The iodide (

) is an excellent leaving group, making the -

Acidic

-Protons: The carbonyl group acidifies the adjacent protons, facilitating elimination reactions. -

Photosensitivity: The Carbon-Iodine bond energy (

) is relatively weak, allowing cleavage by UV/visible light.

Degradation Pathways

The degradation of 3-iodopropanamide is not merely a loss of purity; it generates toxic byproducts (Acrylamide) and active iodine species.

Primary Pathway: -Elimination (Retro-Michael)

Unlike simple alkyl iodides, 3-iodopropanamide can undergo a spontaneous elimination of hydrogen iodide (HI) to form acrylamide . This reaction is thermodynamically driven by the formation of the conjugated system and is accelerated by base and heat.

Secondary Pathway: Hydrolysis

In the presence of moisture, the amide bond hydrolyzes to form 3-iodopropanoic acid and ammonia. This is catalyzed by the HI generated in the elimination pathway, creating an autocatalytic decomposition loop.

Visualization: Degradation Cascade

The following diagram illustrates the competing degradation pathways.

Figure 1: Mechanistic degradation pathways. The red arrow indicates the critical elimination pathway to acrylamide.

Optimal Storage Protocol

To maximize shelf life, strict adherence to the following protocol is required. This protocol creates a barrier against the three degradation vectors identified above.

A. Solid State Storage (Long-Term)

| Parameter | Condition | Rationale |

| Temperature | Slows kinetic rate of elimination and hydrolysis. | |

| Atmosphere | Inert Gas (Ar/ | Displaces oxygen and moisture; prevents oxidation/hydrolysis. |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent C-I bond homolysis. |

| Closure | PTFE-lined Cap + Parafilm | Ensures gas-tight seal; prevents moisture ingress. |

B. Solution Handling (Short-Term)

Never store 3-iodopropanamide in solution for long periods.

-

Solvent Choice: Anhydrous DMSO or DMF are preferred. Avoid protic solvents (water, ethanol) for stock solutions.

-

Preparation: Prepare fresh immediately before use.

-

Freeze/Thaw: Do NOT subject solutions to freeze-thaw cycles.[2] The condensation of moisture during thawing accelerates hydrolysis.

Storage Decision Workflow

Figure 2: Decision tree for handling and storage to ensure reagent integrity.

Shelf Life & Re-Test Criteria

Shelf Life Estimates[3]

-

Unopened (Manufacturer Sealed): 2 Years at

. -

Opened (Resealed properly): 6–12 Months at

. -

In Solution (DMSO):

Hours at Room Temp;

Quality Control (Re-Test)

Before using aged stock, validate purity using 1H-NMR or LC-MS .

Pass/Fail Indicators:

-

Visual Inspection:

-

Pass: Off-white/beige powder.

-

Fail: Yellow/Brown discoloration (indicates free iodine release) or "wet" appearance (hydrolysis).

-

-

NMR Markers (DMSO-

):-

Target: Triplet at

ppm ( -

Contaminant (Acrylamide):[3] Look for multiplet olefinic signals between

ppm. -

Contaminant (Acid): Shift in methylene protons and appearance of broad acidic proton (if visible).

-

Safety & Handling

3-Iodopropanamide is an alkylating agent . It covalently modifies DNA and proteins.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Engineering Controls: Handle strictly inside a chemical fume hood.

-

Inactivation: React excess reagent with an excess of thiol (e.g., cysteine or glutathione) or aqueous sodium thiosulfate before disposal to quench alkylating activity.

References

-

PubChem. 3-Iodopropanamide Compound Summary (CID 541740). National Library of Medicine. [Link]

-

Granvogl, M., et al. (2004). Quantitation of 3-aminopropionamide in potatoes—a minor but potent precursor in acrylamide formation. Journal of Agricultural and Food Chemistry. (Mechanistic basis for

-elimination in 3-substituted propanamides). [Link] -

Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry. (Demonstrates reversibility of Michael addition). [Link]

Sources

Thermodynamic Properties and Kinetic Profiling of 3-Iodopropanamide in Nucleophilic Substitution Reactions

Executive Summary

The rational design of covalent modifiers and cross-coupling intermediates relies heavily on understanding the thermodynamic landscape of alkylating agents. 3-Iodopropanamide (CAS: 21437-81-0) is a highly versatile, bifunctional electrophile utilized extensively in organic synthesis, pharmaceutical intermediate development, and targeted proteomic alkylation [1]. Unlike its shorter-chain homologue, iodoacetamide, the inclusion of an additional methylene group in 3-iodopropanamide fundamentally alters the transition state thermodynamics during bimolecular nucleophilic substitution (

This whitepaper provides an in-depth technical analysis of the thermodynamic properties governing 3-iodopropanamide reactions, detailing the causality behind its kinetic behavior, and providing field-proven, self-validating protocols for thermodynamic profiling.

Physicochemical Profiling and Structural Causality

To understand the thermodynamic behavior of 3-iodopropanamide, we must first establish its foundational physicochemical properties. The molecule consists of an electrophilic alkyl iodide terminus and a polar, hydrogen-bonding propanamide moiety.

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| IUPAC Name | 3-iodopropanamide | Standardized nomenclature [1]. |

| CAS Registry Number | 21437-81-0 | Primary identifier for procurement [2]. |

| Molecular Formula | Defines stoichiometric mass balances. | |

| Molecular Weight | 198.99 g/mol | Critical for precise molarity calculations in calorimetry. |

| Canonical SMILES | C(CI)C(=O)N | Used for in silico thermodynamic modeling [1]. |

| Leaving Group | Iodide ( | Highly polarizable; lowers activation enthalpy ( |

Causality in Structural Design:

In

Thermodynamic Landscape of Alkylation

The primary reaction modality of 3-iodopropanamide is the alkylation of nucleophiles (e.g., thiols, amines) via an

-

Enthalpic Contributions (

): The reaction is highly exothermic. The thermodynamic driving force is the cleavage of a relatively weak -

Entropic Contributions (

): The formation of the

Mechanistic Pathway Visualization

Thermodynamic pathway of 3-iodopropanamide SN2 alkylation.

Experimental Workflows: Thermodynamic Validation

To accurately profile the thermodynamic parameters (

Protocol: Isothermal Titration Calorimetry (ITC) Profiling

Objective: Determine the precise enthalpy of reaction (

Self-Validation Principle: A parallel "blank" titration (ligand into buffer) must be performed to isolate the heat of reaction from the heat of dilution and mechanical stirring artifacts. Without this, the enthalpic data is scientifically invalid.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a strict 50 mM HEPES buffer, pH 7.4. Crucial: Both the nucleophile and the 3-iodopropanamide must be dissolved in the exact same batch of buffer to eliminate heat of mixing caused by pH or ionic strength mismatches.

-

Reagent Solubilization:

-

Prepare a 10 mM solution of 3-iodopropanamide (Titrant).

-

Prepare a 1 mM solution of N-acetylcysteine (Cell reactant).

-

-

Degassing: Subject both solutions to a vacuum of 25 inHg for 10 minutes at 24.5°C. Causality: Microbubbles in the ITC cell expand and contract during stirring, creating erratic thermal noise that masks the true thermodynamic signal.

-

Instrument Setup: Load the N-acetylcysteine solution into the 200 µL sample cell. Load the 3-iodopropanamide into the 40 µL injection syringe.

-

Thermal Equilibration: Set the instrument thermostat to exactly 298.15 K (25.0°C). Wait for the baseline differential power (DP) to stabilize with a variance of < 0.05 µcal/s.

-

Titration Sequence: Program the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.

-

Data Deconvolution:

-

Run the control experiment (3-iodopropanamide injected into plain HEPES buffer).

-

Subtract the control integration peaks from the experimental peaks.

-

Integrate the area under the curve (AUC) for each injection to yield

directly.

-

Table 2: Expected Thermodynamic Output (Model Thiol Alkylation at 298 K)

| Parameter | Expected Range | Thermodynamic Interpretation |

| -85 to -105 kJ/mol | Highly exothermic; confirms dominant driving force is C-S bond formation. | |

| +15 to +25 kJ/mol | Entropic penalty due to ordered bimolecular transition state. | |

| -70 to -80 kJ/mol | Spontaneous, exergonic reaction under standard conditions. |

Optimization and Side-Reaction Mitigation

When utilizing 3-iodopropanamide in complex synthesis (e.g., cross-coupling or pharmaceutical intermediate generation) [2], maintaining thermodynamic control is paramount to preventing side reactions.

Temperature Constraints: Reactions involving 3-iodopropanamide should generally be maintained below 80°C unless utilizing specific catalytic stabilization (e.g., Palladium cross-coupling). Elevated temperatures increase the kinetic energy beyond the activation barrier for secondary reactions, such as the thermal degradation of the primary amide group or premature elimination reactions (E2) forming acrylamide derivatives.

Solvent Effects:

The choice of solvent directly impacts the transition state free energy (

Conclusion

3-Iodopropanamide serves as a highly tunable, thermodynamically predictable alkylating agent. Its structural divergence from standard

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 541740, 3-Iodopropanamide". PubChem. Available at:[Link]

Methodological & Application

standard protocol for protein alkylation with 3-iodopropanamide

Application Note: Standard Protocol for Protein Cysteine Alkylation with 3-Iodopropanamide (IPA)

Abstract

In bottom-up proteomics, the reduction and alkylation of disulfide bonds are critical steps to ensure complete proteolytic digestion and accurate peptide identification. While iodoacetamide (IAA) is the most ubiquitous alkylating agent, its tendency to cause off-target over-alkylation (+57.02 Da on lysine, histidine, and N-termini) can confound data analysis. 3-Iodopropanamide (also known as 3-iodopropionamide) has emerged as a powerful alternative[1]. By adding a heavier propionamide group (+71.0371 Da) via a rapid SN2 substitution mechanism, 3-iodopropanamide avoids the isobaric overlaps associated with IAA while offering faster and more irreversible reaction kinetics than acrylamide.

This guide details the mechanistic rationale, comparative advantages, and a self-validating experimental protocol for utilizing 3-iodopropanamide in mass spectrometry-based proteomics.

Section 1: Mechanistic Insights & Causality

To achieve reproducible and highly specific cysteine alkylation, the experimental conditions must be strictly controlled. The use of 3-iodopropanamide (C3H6INO, MW: 198.99 g/mol )[2] requires an understanding of the underlying reaction causality:

-

Reaction Mechanism (SN2 Substitution): 3-Iodopropanamide reacts with free thiols via a bimolecular nucleophilic substitution (SN2). The iodide ion acts as an excellent leaving group, allowing the thiolate anion to attack the

-carbon, resulting in a stable thioether bond (S-propionamido cysteine). -

pH Causality (pH 7.5–8.0): The reaction buffer must be maintained between pH 7.5 and 8.0. The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a significant proportion of the thiol groups exist as the highly nucleophilic thiolate anion (S⁻), driving the reaction forward. Conversely, the primary amines of lysine side chains and the N-terminus have pKa values > 9.0. At pH 8.0, they remain predominantly protonated (NH3⁺) and non-nucleophilic, effectively preventing off-target alkylation.

-

Light Sensitivity & Temperature: The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to light, generating highly reactive iodine radicals. These radicals can cause unpredictable off-target oxidation of methionine or tryptophan residues[2]. Therefore, the alkylation step must be performed in the dark at room temperature. Elevated temperatures increase the kinetic energy of the system, which can overcome the activation energy barrier for off-target amine alkylation.

-

Quenching Causality: Unreacted 3-iodopropanamide must be quenched prior to enzymatic digestion. If left active, the agent can modify the active site residues of proteases (e.g., Trypsin) or slowly over-alkylate the target proteins during the long overnight incubation. Adding excess Dithiothreitol (DTT) provides a massive stoichiometric excess of highly nucleophilic thiols that rapidly consume the remaining reagent.

Section 2: Comparative Analysis of Alkylating Agents

Selecting the correct alkylating agent is a strategic decision in experimental design. The table below summarizes the quantitative and mechanistic differences between common reagents, highlighting why 3-iodopropanamide is optimal for specific high-fidelity workflows.

| Alkylating Agent | Mass Shift (Da) | Adduct Formed | Reaction Mechanism | Kinetics | Off-Target Risk |

| Iodoacetamide (IAA) | +57.0215 | Carbamidomethyl | SN2 Substitution | Fast | High (Lys, N-term, His) |

| Acrylamide | +71.0371 | Propionamide | Michael Addition | Slow | Low |

| 3-Iodopropanamide (IPA) | +71.0371 | Propionamide | SN2 Substitution | Fast | Moderate-Low |

Section 3: Standard Experimental Protocol

This protocol is designed for ~50–100 µg of complex protein lysate.

Reagents Required

-

Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0.

-

Reducing Agent: 500 mM Dithiothreitol (DTT) stock in LC-MS grade water (Prepare fresh).

-

Alkylating Agent: 500 mM 3-Iodopropanamide (IPA) stock in LC-MS grade water or 10% LC-MS grade Acetonitrile (Prepare fresh immediately before use)[2].

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0.

Step-by-Step Methodology

-

Protein Denaturation: Suspend 50–100 µg of protein pellet in 100 µL of Lysis Buffer. Vortex and sonicate briefly to ensure complete solubilization and unfolding of the tertiary structure.

-

Disulfide Reduction: Add DTT stock to the sample to achieve a final concentration of 10 mM. Incubate the mixture at 37°C for 30 minutes. Note: This step fully reduces intra- and intermolecular disulfide bridges to free thiols.

-

Cysteine Alkylation: Add the freshly prepared 3-Iodopropanamide stock to the sample to achieve a final concentration of 30 mM. Vortex gently.

-

Dark Incubation: Incubate the sample at Room Temperature (20–25°C) for exactly 30 minutes in the dark (e.g., wrap tubes in foil or place in a dark drawer).

-

Reaction Quenching: Add additional DTT stock to achieve a final concentration of 30 mM (an excess relative to the remaining IPA). Incubate at room temperature for 15 minutes to fully neutralize the alkylating agent.

-

Dilution & Digestion: Dilute the sample with Digestion Buffer (50 mM ABC) to reduce the Urea concentration below 1 M, as higher concentrations will denature Trypsin. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA) to stop digestion, then desalt using standard C18 StageTips prior to LC-MS/MS analysis.

Section 4: Workflow Visualization

Figure 1: Standard bottom-up proteomics workflow utilizing 3-iodopropanamide for cysteine alkylation.

Section 5: Mass Spectrometry Informatics

When configuring your database search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) for data processed with this protocol, ensure the following modification parameters are set:

-

Target Residue: Cysteine (C)

-

Modification Type: Static / Fixed (assuming >99% alkylation efficiency)

-

Modification Name: Propionamide

-

Monoisotopic Mass Shift: +71.037114 Da

-

Chemical Formula Added: C3H5NO

Note: If evaluating the efficiency of the protocol, you may temporarily set this as a Variable modification to calculate the ratio of alkylated vs. unmodified cysteine residues.

References

-

Title: 3-Iodopropanamide | C3H6INO | CID 541740 - PubChem - NIH[2] Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

-

Title: High level protein-purification allows the unambiguous polypeptide determination of latent isoform PPO4 of mushroom tyrosinase[1] Source: PubMed Central (PMC) - nih.gov URL: [Link]

Sources

Application Note: Synthesis of 3-Iodopropanamide from Acrylamide and Hydrogen Iodide

This is a comprehensive Application Note and Protocol for the synthesis of 3-iodopropanamide.

-Unsaturated AmidesAbstract & Scientific Rationale

The synthesis of 3-iodopropanamide (CAS: 21437-81-0) is a classic example of a Michael-type hydrohalogenation reaction. In this transformation, hydrogen iodide (HI) adds across the electron-deficient alkene of acrylamide. Due to the electron-withdrawing nature of the amide group, the reaction proceeds with high regioselectivity to yield the

This protocol is critical for medicinal chemists and drug development professionals, as

Key Reaction

Safety & Handling (Critical)

WARNING: This protocol involves high-hazard reagents. Strict adherence to safety standards is mandatory.

| Reagent | Hazard Class | Specific Handling Instructions |

| Acrylamide | Neurotoxin, Carcinogen | Do not inhale dust. Weigh in a fume hood. Wear double nitrile gloves. Acrylamide can be absorbed through skin and causes cumulative neurotoxicity. |

| Hydrogen Iodide (HI) | Corrosive, Toxic Gas | Causes severe skin burns and eye damage. HI is a strong reducing agent and releases toxic iodine vapor upon oxidation. Handle in a well-ventilated hood. |

| Reaction Matrix | Exothermic | The addition of HI to acrylamide is exothermic. Temperature control is vital to prevent runaway polymerization or hydrolysis. |

Mechanism of Action

The reaction follows a nucleophilic addition pathway typical for

-

Protonation: The strong acid (HI) protonates the carbonyl oxygen (or interacts with the

-system), increasing the electrophilicity of the -

Nucleophilic Attack: The iodide ion (

), being a soft and excellent nucleophile, attacks the -

Tautomerization: The resulting enol/enolate tautomerizes to the stable amide product.

Mechanistic Pathway Diagram

Caption: Step-wise mechanism of hydroiodination showing activation and nucleophilic addition.

Experimental Protocol

Reagents & Equipment[2][3][4][5]

-

Acrylamide: >99% purity (electrophoresis grade preferred to minimize polymer content).

-

Hydriodic Acid (HI): 57% aqueous solution (stabilized, free of elemental iodine).

-

Solvent: Glacial Acetic Acid (preferred for solubility and stability) or Water.

-

Quenching Agent: Sodium Thiosulfate (

) saturated solution. -

Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice-salt bath, magnetic stirrer.

Detailed Procedure

Step 1: Preparation of Acrylamide Solution

-

Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel.

-

Charge the flask with 7.11 g (100 mmol) of Acrylamide .

-

Add 30 mL of Glacial Acetic Acid . Stir until the acrylamide is completely dissolved.

-

Note: Acetic acid is chosen to suppress hydrolysis of the amide and moderate the reaction rate compared to pure water.

-

Step 2: Controlled Addition of HI

-

Cool the flask to 0–5 °C using an ice-salt bath.

-

Charge the addition funnel with 24.0 g (~14 mL, 105 mmol) of 57% Hydriodic Acid .

-

Stoichiometry: A slight excess (1.05 eq) of HI ensures complete conversion.

-

-

Dropwise Addition: Add the HI solution slowly over 30–45 minutes.

-

Critical Control: Maintain internal temperature below 10 °C .[1] Rapid addition causes overheating, which may trigger polymerization of acrylamide or hydrolysis to 3-iodopropanoic acid.

-

Step 3: Reaction Phase

-

After addition is complete, allow the mixture to stir at 0–5 °C for 1 hour .

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for an additional 2–3 hours . The solution may turn yellow/brown due to trace oxidation of HI to iodine (

).

Step 4: Isolation and Purification

-

Quenching Iodine: If the solution is dark, add saturated aqueous Sodium Thiosulfate dropwise until the yellow iodine color fades to a pale yellow or colorless solution.

-

Concentration: Remove the solvent (acetic acid/water) under reduced pressure (rotary evaporator) at < 40 °C .

-

Warning: Do not overheat;

-iodo amides can eliminate HI to regenerate acrylamide at high temperatures.

-

-

Crystallization: The residue will be a solid or thick oil. Recrystallize from Ethanol or an Ethanol/Water mixture.

-

Dissolve crude solid in minimum hot ethanol (approx. 50 °C).

-

Cool slowly to 4 °C.

-

Filter the white crystalline solid.

-

-

Drying: Dry the crystals in a vacuum desiccator over

or silica gel in the dark (iodides are light-sensitive).

Characterization & Quality Control